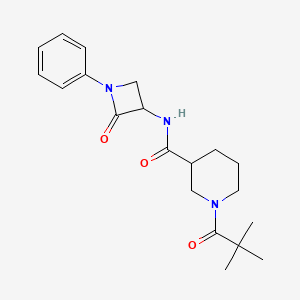

![molecular formula C19H24F3N3O2 B3013539 1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one CAS No. 2197387-01-0](/img/structure/B3013539.png)

1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a cyclopropyl group, a pyridinyl moiety with a trifluoromethyl group, and piperidinyl and pyrrolidinyl rings. The presence of these functional groups suggests potential pharmacological properties, as seen in similar compounds studied for their biological activities, such as substance P antagonists and antibacterial agents .

Synthesis Analysis

The synthesis of related pyrrolidines and piperidines often involves the use of donor-acceptor cyclopropanes or cyclobutanes, which can be treated with various reagents to form the desired ring systems. For instance, a synthetic procedure using MgI2 as a Lewis acid has been shown to yield 2-unsubstituted pyrrolidines and piperidines with a high tolerance for various functional groups . Additionally, cycloaddition reactions followed by reductive opening of lactone-bridged adducts have been employed to synthesize cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest for their potential as substance P antagonists .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often exhibits specific conformational preferences. For example, in synthesized cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents were found to be opposite to those of the monocyclic piperidine analogues . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with the piperidine ring adopting a chair conformation .

Chemical Reactions Analysis

Compounds containing piperidine and pyrrolidine rings can participate in various chemical reactions. For instance, piperidine-mediated [3 + 3] cyclization has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles . Additionally, displacement reactions with pyrrolidine and piperidine have been utilized to synthesize 7-substituted 1,8-naphthyridine derivatives with antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure of a dipharmacophore compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, showed two polymorphic forms with different molecular and crystal structures, indicating the potential for varied physical properties . The inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid against mammalian topoisomerase II suggests that the presence of a cyclopropyl group and specific substituents can significantly impact the biological activity of these compounds .

Applications De Recherche Scientifique

Topoisomerase II Inhibition

Compounds structurally related to the one have shown activity against mammalian topoisomerase II, an enzyme involved in DNA replication and cell division. For example, analogs have been assessed for their ability to inhibit topoisomerase II, leading to potential applications in anticancer therapy. One study reported a compound that exhibited modest in vitro cytotoxicity and in vivo activity against certain cancer cells, suggesting a pathway for developing new anticancer agents (Wentland et al., 1993).

Synthetic Applications

Research into cyclopropanone equivalents and their use in synthetic applications has been explored. These equivalents, prepared from related compounds, can react with various nucleophiles, facilitating the formation of pyrroles, pyrrolines, and pyrrolizidines. Such synthetic routes offer novel methods for constructing complex organic molecules with potential applications in drug development and chemical synthesis (Wasserman et al., 1989).

Antibacterial Agents

Derivatives of cyclopropyl-containing compounds have been synthesized and evaluated as antibacterial agents. These studies aim to develop potent antibacterial compounds by modifying the molecular structure to enhance activity against various bacterial strains. For instance, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated potential as antibacterial agents, highlighting the significance of structural modifications in drug development (Miyamoto et al., 1987).

Synthesis of Piperidines and Pyrrolidines

The synthesis of piperidines and pyrrolidines from donor-acceptor cyclopropanes and cyclobutanes presents an efficient approach to access these heterocycles. These compounds are crucial in medicinal chemistry due to their presence in a variety of bioactive molecules. The methodology provides a versatile route to these classes of compounds, broadening the toolkit available for chemical synthesis and drug discovery (Garve et al., 2017).

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields. Given the importance of trifluoromethylpyridine and its intermediates in the development of agrochemical and pharmaceutical compounds , this compound could have significant potential for future research and development.

Propriétés

IUPAC Name |

1-cyclopropyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3O2/c20-19(21,22)16-2-1-3-17(23-16)27-12-13-6-9-24(10-7-13)15-8-11-25(18(15)26)14-4-5-14/h1-3,13-15H,4-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWVRRSVHVVSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

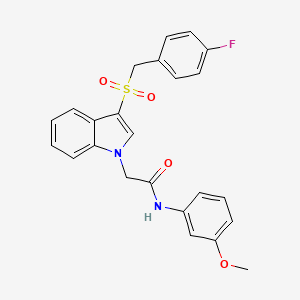

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

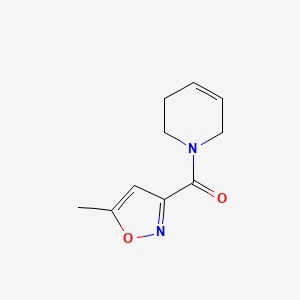

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)